

A Full Spectroscopic Characterization of (2-Amino-5-bromophenyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Amino-5-bromophenyl)methanol

Cat. No.: B151039

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectral analysis of **(2-Amino-5-bromophenyl)methanol**, a key intermediate in pharmaceutical synthesis. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document offers a full characterization of the compound. To provide a broader context for its structural features, we present a comparative analysis with two analogous compounds: (2-aminophenyl)methanol and (2-amino-5-chlorophenyl)methanol. This guide is intended to serve as a valuable resource for researchers in compound identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The spectral data for **(2-Amino-5-bromophenyl)methanol** and its analogs are summarized in the tables below. These tables allow for a direct comparison of key spectral features, highlighting the influence of the halogen substituent on the spectroscopic properties.

Table 1: ^1H NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm
(2-Amino-5-bromophenyl)methanol	DMSO-d6	7.21 (d, $J=2.4$ Hz, 1H, Ar-H), 7.08 (dd, $J=8.5$, 2.4 Hz, 1H, Ar-H), 6.59 (d, $J=8.5$ Hz, 1H, Ar-H), 5.05 (s, 2H, -NH ₂), 4.98 (t, $J=5.5$ Hz, 1H, -OH), 4.38 (d, $J=5.5$ Hz, 2H, -CH ₂ OH)
(2-aminophenyl)methanol	DMSO-d6	7.07 (d, $J=7.3$ Hz, 1H), 6.98 (t, $J=7.6$ Hz, 1H), 6.64 (d, $J=7.9$ Hz, 1H), 6.54 (t, $J=7.3$ Hz, 1H), 5.00 (t, $J=5.4$ Hz, 1H), 4.91 (s, 2H), 4.40 (d, $J=5.3$ Hz, 2H)[1]
(2-Amino-5-chlorophenyl)methanol	N/A	Data not available in the searched literature.

Table 2: ^{13}C NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm
(2-Amino-5-bromophenyl)methanol	DMSO-d6	148.9, 130.8, 129.5, 128.8, 117.3, 109.2, 61.5
(2-aminophenyl)methanol	DMSO-d6	146.82, 128.17, 128.11, 125.83, 116.27, 115.01, 61.65[1]
(2-Amino-5-chlorophenyl)methanol	N/A	Data not available in the searched literature.

Table 3: IR Spectral Data

Compound	Technique	Key Peaks (cm ⁻¹)
(2-Amino-5-bromophenyl)methanol	KBr Wafer	3370, 3220 (N-H stretch), 3150 (O-H stretch), 1610, 1490 (C=C aromatic stretch), 1010 (C-O stretch), 810 (C-Br stretch)
(2-aminophenyl)methanol	Solid (Split Mull)	3350, 3250 (N-H stretch), 3100 (O-H stretch), 1610, 1490 (C=C aromatic stretch), 1020 (C-O stretch)
(2-Amino-5-chlorophenyl)methanol	N/A	Data not available in the searched literature.

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M] ⁺ or [M+H] ⁺ (m/z)	Key Fragments (m/z)
(2-Amino-5-bromophenyl)methanol	Electron Ionization (EI)	201/203	183/185 ([M-H ₂ O] ⁺), 122 ([M-Br] ⁺), 93
(2-aminophenyl)methanol	Electron Ionization (EI)	123	106 ([M-NH ₃] ⁺), 94 ([M-CH ₂ O] ⁺), 77
(2-Amino-5-chlorophenyl)methanol	N/A	Data not available in the searched literature.	N/A

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

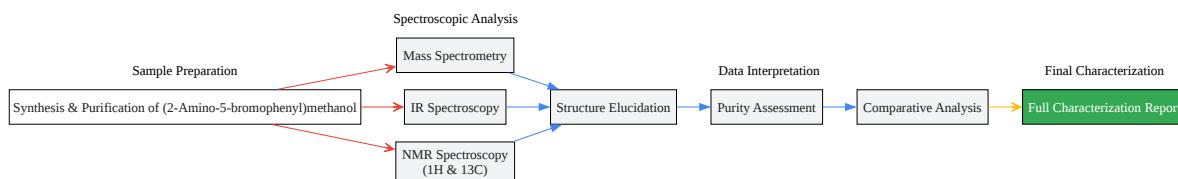
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Data Acquisition:
 - ¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: A proton-decoupled pulse sequence is used. A wider spectral width (e.g., 200-220 ppm) is necessary to cover the entire range of carbon chemical shifts. A longer relaxation delay (e.g., 2-5 seconds) and a significantly larger number of scans are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

- Sample Preparation (KBr Pellet Method):
 - A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.


Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of organic compounds.

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- **Ionization:** In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion, $M^{+\bullet}$).
- **Mass Analysis:** The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Workflow of Spectral Analysis

The logical workflow for the complete spectral characterization of a compound like **(2-Amino-5-bromophenyl)methanol** is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral characterization of **(2-Amino-5-bromophenyl)methanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Full Spectroscopic Characterization of (2-Amino-5-bromophenyl)methanol: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151039#full-characterization-of-2-amino-5-bromophenyl-methanol-by-spectral-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com